molecular formula C9H16O B3057036 6-Octen-3-one, 7-methyl- CAS No. 762-47-0

6-Octen-3-one, 7-methyl-

Cat. No.: B3057036
CAS No.: 762-47-0
M. Wt: 140.22 g/mol
InChI Key: HEFCEAOQAPBGKX-UHFFFAOYSA-N
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Description

6-Octen-3-one, 7-methyl- is an organic compound with the molecular formula C10H18O. It is a ketone with a characteristic odor and is often used in the flavor and fragrance industry. This compound is known for its mushroom-like aroma and is a significant component in the aroma profile of various fungi and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octen-3-one, 7-methyl- can be achieved through several methods. One common approach involves the oxidation of 6-Octen-3-ol, 7-methyl- using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 6-Octen-3-one, 7-methyl- often involves the catalytic oxidation of 6-Octen-3-ol, 7-methyl- using metal catalysts such as palladium or platinum. The process is optimized for high yield and purity, with reaction conditions carefully controlled to prevent over-oxidation and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

6-Octen-3-one, 7-methyl- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction using reagents like sodium borohydride or lithium aluminum hydride converts it back to 6-Octen-3-ol, 7-methyl-.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 6-Octen-3-ol, 7-methyl-.

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

6-Octen-3-one, 7-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Studied for its role in the aroma profile of fungi and plants.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the flavor and fragrance industry for its characteristic odor.

Mechanism of Action

The mechanism of action of 6-Octen-3-one, 7-methyl- involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may act as a signaling molecule, influencing various biochemical pathways. The compound can also interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-Octen-3-one: Another ketone with a similar structure and odor profile.

    6-Octen-1-ol, 7-methyl-: The alcohol counterpart of 6-Octen-3-one, 7-methyl-.

    1-Octen-3-ol: An alcohol with a mushroom-like odor, commonly found in fungi.

Uniqueness

6-Octen-3-one, 7-methyl- is unique due to its specific structure, which imparts a distinct aroma and reactivity. Its presence in various natural sources and its role in flavor and fragrance applications set it apart from other similar compounds.

Properties

IUPAC Name

7-methyloct-6-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFCEAOQAPBGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543568
Record name 7-Methyloct-6-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-47-0
Record name 7-Methyloct-6-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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